molecular formula C26H44O4 B1677079 Obeticholic acid CAS No. 459789-99-2

Obeticholic acid

Katalognummer B1677079
CAS-Nummer: 459789-99-2
Molekulargewicht: 420.6 g/mol
InChI-Schlüssel: ZXERDUOLZKYMJM-AMGBFIHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Obeticholic acid is a semi-synthetic bile acid analogue with the chemical structure 6α-ethyl-chenodeoxycholic acid. It is primarily used as a medication to treat primary biliary cholangitis, a chronic liver disease. This compound acts as an agonist for the farnesoid X receptor, which plays a crucial role in bile acid homeostasis .

Wissenschaftliche Forschungsanwendungen

Obeticholic acid has a wide range of scientific research applications:

Wirkmechanismus

Obeticholic acid exerts its effects by activating the farnesoid X receptor, a nuclear receptor expressed in the liver and intestine. Activation of this receptor leads to a reduction in bile acid synthesis and hepatic uptake, as well as an increase in bile acid efflux from the liver. This helps to maintain bile acid homeostasis and reduce liver damage .

Similar Compounds:

    Ursodeoxycholic acid: Another bile acid used to treat primary biliary cholangitis.

    Chenodeoxycholic acid: A natural bile acid that serves as a precursor to this compound.

Uniqueness: this compound is unique due to its higher potency as a farnesoid X receptor agonist compared to other bile acids. This makes it more effective in regulating bile acid metabolism and treating liver diseases .

Safety and Hazards

Obeticholic acid may cause serious side effects. Call your doctor at once if you have: new or worsening feelings of weakness, tiredness, dizziness, or drowsiness; confusion, mood or behavior changes, slurred speech; severe itching; fever, chills, less urination; stomach pain, nausea, vomiting, diarrhea, loss of appetite; bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; jaundice (yellowing of the skin or eyes); or fluid build-up around the stomach . In May 2021, the FDA updated its prescribing information to contraindicate the use of this compound in patients with PBC and advanced cirrhosis (e.g. those with portal hypertension or hepatic decompensation) due to a risk of liver failure, in some cases requiring liver transplantation .

Zukünftige Richtungen

Recent clinical studies suggest OCA may work synergistically with lipid modifying medications to further improve long-term outcomes with primary sclerosing cholangitis . Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH) .

Biochemische Analyse

Biochemical Properties

Obeticholic acid acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and small intestine . The FXR regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis . This compound interacts with FXR with a higher potency than bile acid .

Cellular Effects

This compound influences cell function by regulating bile acid, cholesterol, and glucose metabolism, as well as inflammation and apoptosis . It can improve clinical outcomes in patients with non-alcoholic steatohepatitis (NASH) and primary biliary cirrhosis (PBC), affecting various cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level by acting as an agonist for the farnesoid X receptor (FXR) . This interaction leads to the suppression of de novo synthesis of bile acids from cholesterol and increases the transport of bile acids out of the hepatocytes .

Dosage Effects in Animal Models

In animal models, this compound has shown to reduce insulin resistance and hepatic steatosis

Metabolic Pathways

This compound is involved in the metabolic pathway of bile acid regulation . It is metabolized in the liver, where it is conjugated with glycine or taurine, followed by secretion into bile .

Transport and Distribution

After being metabolized in the liver, this compound is secreted into bile. The conjugates are then absorbed in the small intestine and re-enter the liver via enterohepatic circulation .

Subcellular Localization

Given its role as an FXR agonist, it is likely to be found in the nucleus where it can interact with the farnesoid X receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of obeticholic acid involves direct alkylation at the C-6 position of chenodeoxycholic acid. This process includes the use of an alkylating agent to introduce an ethyl group at the specified position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield, reduced cost, and improved safety profiles. The process involves multiple steps, including purification and quality control to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Obeticholic acid undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Obeticholic acid involves several steps starting with a readily available starting material, cholic acid. The key steps involve oxidation, reduction, and coupling reactions to form the final product.", "Starting Materials": [ "Cholic acid", "Methanesulfonic acid", "Sodium periodate", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium carbonate", "Methyl iodide", "Triethylamine", "Palladium on carbon", "Acetic anhydride", "Pyridine", "N,N-Dimethylformamide", "Sodium hydride", "Bromine", "Tetrahydrofuran", "Acetic acid" ], "Reaction": [ "Oxidation of cholic acid to form 3α,7α-dihydroxy-12-keto-5β-cholan-24-oic acid using sodium periodate and methanesulfonic acid", "Reduction of the ketone group using sodium borohydride to form 3α,7α-dihydroxy-12-hydroxy-5β-cholan-24-oic acid", "Coupling of the hydroxyl group at position 12 with methyl iodide in the presence of triethylamine to form 3α,7α-dihydroxy-12-methoxy-5β-cholan-24-oic acid", "Reduction of the double bond at position 24 using palladium on carbon and hydrogen gas to form 3α,7α-dihydroxy-12-methoxy-5β-cholan-24-ol", "Acetylation of the hydroxyl group at position 7 using acetic anhydride and pyridine to form 3α-acetoxy-7α,12-dihydroxy-5β-cholan-24-ol", "Deprotection of the methoxy group at position 12 using hydrochloric acid to form 3α-acetoxy-7α,12-dihydroxy-5β-cholan-24-ic acid", "Activation of the carboxylic acid group using N,N-Dimethylformamide and dicyclohexylcarbodiimide", "Coupling of the activated carboxylic acid with N-bromosuccinimide to form 3α-acetoxy-7α-bromo-12-dihydroxy-5β-cholan-24-ic acid", "Deprotection of the acetoxy group at position 3 using sodium hydroxide to form 7α-bromo-12-dihydroxy-5β-cholan-24-oic acid", "Coupling of the bromo group at position 7 with methyl iodide in the presence of triethylamine to form 6α-methyl-7α-bromo-12-dihydroxy-5β-cholan-24-oic acid", "Deprotection of the hydroxyl group at position 12 using sodium carbonate and methanol to form 6α-methyl-7α-bromo-12-hydroxy-5β-cholan-24-oic acid", "Reduction of the ketone group using sodium borohydride to form Obeticholic acid" ] }

Primary biliary cirrhosis is an autoimmune process by which the bile ducts and liver are damaged progressively, leading to fibrosis and cirrhosis. Bile acids increase the risk of damage and fibrosis to the damaged bile ducts. Obeticholic acid is a potent agonist of the farnesoid X receptor, which serves to regulate the hepatic metabolism of bile and cholesterol. This drug acts by binding to the farnesoid X receptor (FXR), found in the nucleus of liver and intestinal cells, which in turn increases liver bile flow, suppressing its production and decreasing hepatocyte exposure to excess levels of bile with cholestasis. Cholestasis is a process that normally causes inflammation and cirrhosis of the liver.

CAS-Nummer

459789-99-2

Molekularformel

C26H44O4

Molekulargewicht

420.6 g/mol

IUPAC-Name

(4R)-4-[(3R,5S,6R,7R,10S,13R,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19?,20?,21+,23?,24-,25-,26-/m1/s1

InChI-Schlüssel

ZXERDUOLZKYMJM-AMGBFIHRSA-N

Isomerische SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3[C@@H]1O)[C@H](C)CCC(=O)O)C)C)O

SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Kanonische SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Aussehen

White to off-white solid powder

Siedepunkt

562.9±25

melting_point

108-110

Andere CAS-Nummern

459789-99-2

Piktogramme

Irritant; Health Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

6-ECDCA
6-ethyl chenodeoxycholic acid
6-ethyl-3,7-dihydroxycholan-24-oic acid
6-ethylchenodeoxycholic acid
6alpha-ethyl-3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid
6alpha-ethyl-chenodeoxycholic acid
6ECDCA
cholan-24-oic acid, 6-ethyl-3,7-dihydroxy-, (3alpha,5beta,6alpha,7alpha)-
DSP-1747
DSP1747
INT 747
INT-747
INT747
obeticholic acid
Ocaliva

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obeticholic acid
Reactant of Route 2
Obeticholic acid
Reactant of Route 3
Obeticholic acid
Reactant of Route 4
Obeticholic acid
Reactant of Route 5
Obeticholic acid
Reactant of Route 6
Obeticholic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.